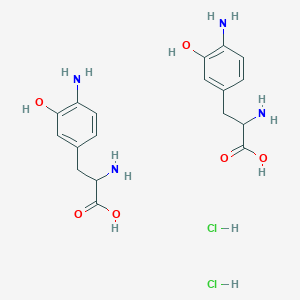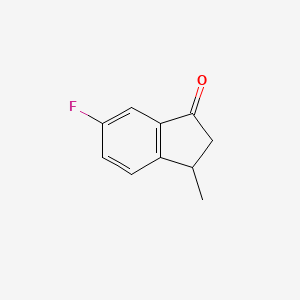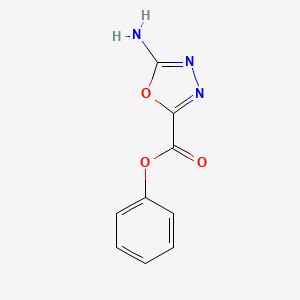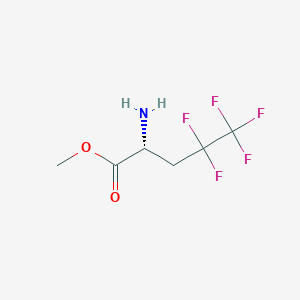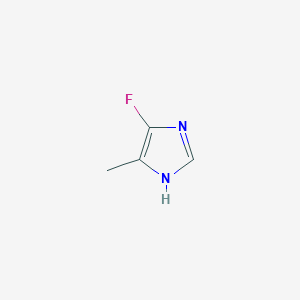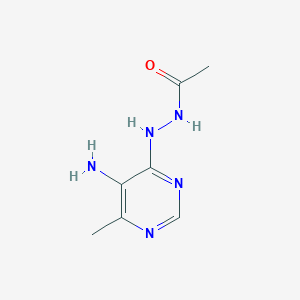![molecular formula C10H13NO4S B13109427 (2R)-2-[(Benzylsulfonyl)amino]propanoic acid](/img/structure/B13109427.png)
(2R)-2-[(Benzylsulfonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzylsulfonyl)-D-alanine is an organic compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a benzylsulfonyl group attached to the D-alanine amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Benzylsulfonyl)-D-alanine typically involves the reaction of D-alanine with benzylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of (Benzylsulfonyl)-D-alanine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: (Benzylsulfonyl)-D-alanine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form benzylsulfinyl derivatives.
Substitution: The benzylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Benzylsulfinyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Benzylsulfonyl)-D-alanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Benzylsulfonyl)-D-alanine involves its interaction with specific molecular targets, such as enzymes and proteins. The benzylsulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .
Comparison with Similar Compounds
(Benzylsulfonyl)-L-alanine: Similar structure but with the L-alanine configuration.
(Methylsulfonyl)-D-alanine: Similar sulfonyl group but with a methyl substituent instead of benzyl.
(Phenylsulfonyl)-D-alanine: Similar sulfonyl group but with a phenyl substituent instead of benzyl.
Uniqueness: (Benzylsulfonyl)-D-alanine is unique due to its specific configuration (D-alanine) and the presence of the benzylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
(2R)-2-(benzylsulfonylamino)propanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
CZIBABWRWDOXIT-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13109362.png)

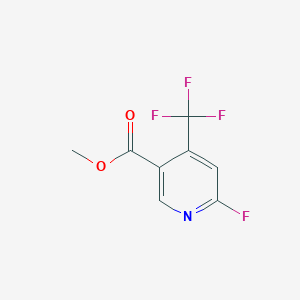
![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13109378.png)
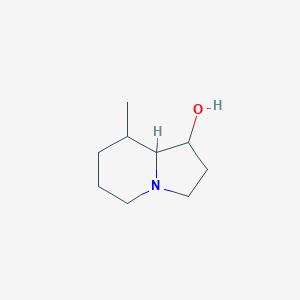
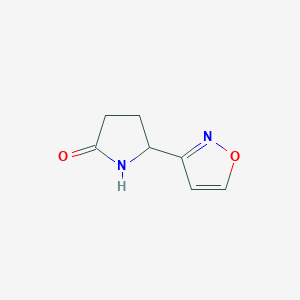
![5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13109387.png)

